10,10'-(1,2-Ethanediylidene)bis(1-chloroanthracen-9(10H)-one)
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Overview
Description
“10,10’-(1,2-Ethanediylidene)bis(1-chloroanthracen-9(10H)-one)” is a complex organic compound that belongs to the class of anthracene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “10,10’-(1,2-Ethanediylidene)bis(1-chloroanthracen-9(10H)-one)” typically involves the condensation of 1-chloroanthracene-9(10H)-one with ethanediylidene. The reaction is usually carried out in the presence of a strong acid catalyst under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used as a fluorescent probe due to its photophysical properties.
Medicine
Industry
In the industrial sector, the compound can be used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of “10,10’-(1,2-Ethanediylidene)bis(1-chloroanthracen-9(10H)-one)” involves its interaction with specific molecular targets. The compound may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Anthracene: A simpler aromatic hydrocarbon with similar structural features.
1-Chloroanthracene-9(10H)-one: A precursor in the synthesis of the compound.
9,10-Dichloroanthracene: Another derivative with similar chemical properties.
Uniqueness
“10,10’-(1,2-Ethanediylidene)bis(1-chloroanthracen-9(10H)-one)” is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
85153-40-8 |
---|---|
Molecular Formula |
C30H16Cl2O2 |
Molecular Weight |
479.3 g/mol |
IUPAC Name |
(10E)-1-chloro-10-[(2E)-2-(4-chloro-10-oxoanthracen-9-ylidene)ethylidene]anthracen-9-one |
InChI |
InChI=1S/C30H16Cl2O2/c31-25-13-5-11-21-19(17-7-1-3-9-23(17)29(33)27(21)25)15-16-20-18-8-2-4-10-24(18)30(34)28-22(20)12-6-14-26(28)32/h1-16H/b19-15+,20-16+ |
InChI Key |
VIZUBHPKAIOLKP-MXWIWYRXSA-N |
Isomeric SMILES |
C1=CC=C2C(=O)C3=C(/C(=C/C=C/4\C5=CC=CC=C5C(=O)C6=C4C=CC=C6Cl)/C2=C1)C=CC=C3Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C3C4=C(C(=CC=C4)Cl)C(=O)C5=CC=CC=C53)C6=C(C2=O)C(=CC=C6)Cl |
Origin of Product |
United States |
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